N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a bromophenyl group, a methylideneamino linkage, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3-bromobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The imine group (methylideneamino linkage) can be reduced to an amine.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atom.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromophenyl)methylideneamino]-4-propoxybenzamide
- N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidine-2-carboxamide
Uniqueness
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C14H13BrN2O2S |
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Molecular Weight |
353.24 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3 |
InChI Key |
ZXUZXCODFXAQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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